molecular formula C14H18O5 B14419617 2-(Pentanoyloxy)ethyl 2-hydroxybenzoate CAS No. 86569-56-4

2-(Pentanoyloxy)ethyl 2-hydroxybenzoate

Cat. No.: B14419617
CAS No.: 86569-56-4
M. Wt: 266.29 g/mol
InChI Key: AJOYAVRXBYIIPG-UHFFFAOYSA-N
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Description

2-(Pentanoyloxy)ethyl 2-hydroxybenzoate is an ester derivative of 2-hydroxybenzoic acid (salicylic acid). Its structure comprises a salicylate moiety esterified with a pentanoyloxyethyl group. This compound is hypothesized to exhibit properties typical of aromatic esters, including lipophilicity and stability, which may render it suitable for applications in pharmaceuticals, cosmetics, or polymer additives.

Properties

CAS No.

86569-56-4

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

2-pentanoyloxyethyl 2-hydroxybenzoate

InChI

InChI=1S/C14H18O5/c1-2-3-8-13(16)18-9-10-19-14(17)11-6-4-5-7-12(11)15/h4-7,15H,2-3,8-10H2,1H3

InChI Key

AJOYAVRXBYIIPG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCCOC(=O)C1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentanoyloxy)ethyl 2-hydroxybenzoate typically involves the esterification reaction between 2-hydroxybenzoic acid and 2-(pentanoyloxy)ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of 2-(Pentanoyloxy)ethyl 2-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pentanoyloxy)ethyl 2-hydroxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-hydroxybenzoic acid and 2-(pentanoyloxy)ethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding 2-(pentanoyloxy)ethanol and 2-hydroxybenzoic acid.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 2-hydroxybenzoic acid and 2-(pentanoyloxy)ethanol.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

2-(Pentanoyloxy)ethyl 2-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems and as a prodrug for salicylic acid.

    Industry: Utilized in the production of specialty chemicals and as an additive in formulations.

Mechanism of Action

The mechanism of action of 2-(Pentanoyloxy)ethyl 2-hydroxybenzoate involves its hydrolysis to release 2-hydroxybenzoic acid (salicylic acid) and 2-(pentanoyloxy)ethanol. Salicylic acid is known for its anti-inflammatory and analgesic properties, which are mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 2-(Pentanoyloxy)ethyl 2-hydroxybenzoate with analogous esters of 2-hydroxybenzoic acid and related aromatic esters:

Compound Molecular Formula Molecular Weight (g/mol) Key Physical Properties Solubility Profile
2-(Pentanoyloxy)ethyl 2-hydroxybenzoate C₁₄H₁₈O₅ (inferred) ~278.29 (calculated) Likely liquid at RT; moderate viscosity High lipophilicity (organic solvents)
Ethyl 2-hydroxybenzoate (Ethyl salicylate) C₉H₁₀O₃ 166.18 Liquid; fragrant odor Soluble in ethanol, oils
Methyl 2-hydroxybenzoate C₈H₈O₃ 152.15 Crystalline solid; melting point ≈ -8°C Soluble in ethanol, ethers
2-Hydroxyethyl benzoate C₉H₁₀O₃ 166.18 Liquid; hygroscopic Miscible in polar solvents
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Liquid; refractive index ~1.504 Soluble in ethanol

Notes:

  • The pentanoyloxyethyl chain in 2-(Pentanoyloxy)ethyl 2-hydroxybenzoate increases its molecular weight and lipophilicity compared to simpler esters like methyl or ethyl salicylates.
  • Ethyl 2-methoxybenzoate () shares structural similarity but lacks the hydroxyl group, reducing its polarity.

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